Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)acetate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring substituted with a benzyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:
4-benzylpiperazine+ethyl chloroacetate→Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-(4-benzylpiperazin-1-yl)acetate can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides: Evaluated for their potential as carbonic anhydrase inhibitors.
3-(4-(Substituted piperazin-1-yl)cinnolines: Synthesized as potential antifungal agents.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound in its respective applications.
Properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGJBMEYWWPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407903 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23173-76-4 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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